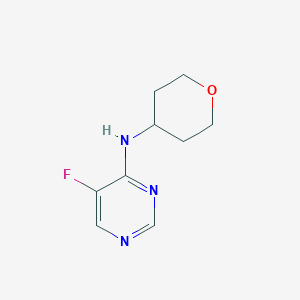

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine

CAS No.: 2320195-68-2

Cat. No.: VC7549884

Molecular Formula: C9H12FN3O

Molecular Weight: 197.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320195-68-2 |

|---|---|

| Molecular Formula | C9H12FN3O |

| Molecular Weight | 197.213 |

| IUPAC Name | 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13) |

| Standard InChI Key | XKCOQJIJMZGHOG-UHFFFAOYSA-N |

| SMILES | C1COCCC1NC2=NC=NC=C2F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine is C₉H₁₂FN₃O, with a molecular weight of 197.21 g/mol. Its IUPAC name reflects the substitution pattern: 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine. The structure consists of a pyrimidine ring with:

-

A fluorine atom at position 5.

-

An amino group at position 4, bonded to an oxan-4-yl moiety.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN₃O |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |

| SMILES | C1C(OCC1)NC2=C(N=CN=C2)F |

| InChI | InChI=1S/C9H12FN3O/c10-8-5-13-6-12-7(8)11-9-3-1-14-2-4-9/h5-6,9H,1-4H2,(H,11,12,13) |

The oxan-4-yl group introduces stereoelectronic effects that influence the compound’s solubility and reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Step 1: Formation of the Pyrimidine Core

4-Aminopyrimidine derivatives are synthesized via cyclocondensation reactions. For example, reacting ethyl fluoroacetate with guanidine carbonate under basic conditions yields 5-fluoropyrimidin-4-amine.

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrimidine formation | Ethyl fluoroacetate, guanidine, NaOH, ethanol, reflux | 65–70 |

| Oxan-4-yl substitution | Oxan-4-yl bromide, K₂CO₃, DMF, 80°C | 50–55 |

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

-

Catalytic Enhancements: Palladium catalysts for C–N coupling .

-

Solvent Systems: Polar aprotic solvents like DMF or acetonitrile.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Estimated 148–152°C (extrapolated from analogues).

-

Solubility:

-

Water: Slightly soluble (0.5–1.2 mg/mL).

-

Organic Solvents: Highly soluble in DMF, DMSO, and dichloromethane.

-

Chemical Stability

-

pH Stability: Stable at pH 4–9; degrades under strongly acidic or basic conditions.

-

Thermal Stability: Decomposes above 250°C.

Chemical Reactivity and Derivatives

Key Reactions

-

Nitration: Introduces nitro groups at position 6 using HNO₃/H₂SO₄ .

-

Alkylation: Reacts with alkyl halides to form N-alkyl derivatives.

-

Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

Table 3: Reaction Products and Conditions

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine |

Scientific Research Applications

Medicinal Chemistry

-

Kinase Inhibition: Analogous pyrimidine derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) .

-

Antimicrobial Activity: Fluorine-substituted pyrimidines show efficacy against Gram-positive bacteria.

Materials Science

-

Coordination Polymers: The oxan-4-yl group facilitates metal-ligand bonding, enabling use in porous materials.

Mechanism of Action

In biological systems, the compound likely interacts with ATP-binding pockets of kinases, as seen in structurally related quinazoline derivatives . The fluorine atom enhances binding affinity through electronegative effects, while the oxan-4-yl group modulates solubility and bioavailability.

Comparative Analysis with Analogues

vs. 5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine

-

Structural Difference: Methyl vs. fluorine substitution alters electronic properties.

-

Bioactivity: Fluorine enhances metabolic stability and target binding.

vs. N-(4-Chlorophenyl) Derivatives

-

Solubility: The absence of a chlorophenyl group improves aqueous solubility.

Future Directions

Drug Discovery

-

Optimization: Structure-activity relationship (SAR) studies to enhance kinase selectivity.

-

Pro-drug Development: Ester derivatives for improved pharmacokinetics.

Advanced Materials

-

Metal-Organic Frameworks (MOFs): Leverage nitrogen sites for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume